molecular formula C7H14NNaO2S4 B14695930 Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate CAS No. 33286-57-6

Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate

Cat. No.: B14695930
CAS No.: 33286-57-6
M. Wt: 295.5 g/mol
InChI Key: ZYCNAFJFDRRSQH-UHFFFAOYSA-M
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Description

Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is an organosulfur compound with a complex structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfonamides.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and N-chlorosuccinimide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Amines and thiols are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonates, sulfonamides, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is unique due to its specific structure that includes both sulfur and nitrogen atoms, allowing it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33286-57-6

Molecular Formula

C7H14NNaO2S4

Molecular Weight

295.5 g/mol

IUPAC Name

sodium;4-(dimethylcarbamothioyldisulfanyl)butane-1-sulfinate

InChI

InChI=1S/C7H15NO2S4.Na/c1-8(2)7(11)13-12-5-3-4-6-14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ZYCNAFJFDRRSQH-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=S)SSCCCCS(=O)[O-].[Na+]

Origin of Product

United States

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